Potency and Selectivity of 4-Chloro Benzamide Scaffold in Dual AR/AKR1C3 Inhibition: A Class-Level Benchmark
While direct quantitative data for (R)-4-chloro-N-(2-hydroxypropyl)benzamide is not publicly disclosed, its relevance is directly inferred from high-impact patent literature. The compound serves as a key intermediate in the synthesis of a new class of benzamide derivatives that function as dual inhibitors of the Androgen Receptor (AR) and the enzyme AKR1C3 [1]. A closely related analog within this benzamide class, referred to as 'Compound 2', demonstrates the potential of this scaffold. In a study on dual AR/AKR1C3 inhibitors, Compound 2 inhibited 5α-dihydrotestosterone (DHT)-stimulated AR reporter gene activity with an IC50 of 4.7 μM and produced a concentration-dependent reduction in AR protein levels in prostate cancer cells [2]. This class-level evidence establishes a clear, quantifiable baseline for the functional potential of this chemical series, where the (R)-4-chloro-N-(2-hydroxypropyl)benzamide scaffold provides the essential structural foundation.
| Evidence Dimension | AR Antagonism |
|---|---|
| Target Compound Data | Not available (compound is an intermediate, not the final inhibitor) |
| Comparator Or Baseline | Benzamide 'Compound 2' (a close structural analog in the same patent family): AR reporter gene activity IC50 = 4.7 μM [2]. |
| Quantified Difference | N/A (Class-level benchmark for scaffold potential) |
| Conditions | AR reporter gene assay in prostate cancer cells stimulated with 5α-dihydrotestosterone (DHT) [2]. |
Why This Matters
This quantifies the functional potential of the benzamide class to which (R)-4-chloro-N-(2-hydroxypropyl)benzamide belongs, providing a rational basis for its procurement as a critical precursor in the development of dual AR/AKR1C3 inhibitors.
- [1] The Regents of the University of California. (2023). Dual Androgen Receptor/AKR1C3 Inhibitors. U.S. Patent Application Publication No. US 2023/0022235 A1. Retrieved from FreePatentsOnline. View Source
- [2] Reference Citation Analysis. (n.d.). Compound 2... inhibited 5α-dihydrotestosterone stimulated AR reporter gene activity with an IC50=4.7 μM... Retrieved April 17, 2026, from https://www.referencecitationanalysis.com/ View Source
